molecular formula C6H6FN3O2 B055508 4-Fluoro-5-nitrobenzene-1,2-diamine CAS No. 113269-06-0

4-Fluoro-5-nitrobenzene-1,2-diamine

Cat. No.: B055508
CAS No.: 113269-06-0
M. Wt: 171.13 g/mol
InChI Key: QZNALIMEKAACKP-UHFFFAOYSA-N
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Description

4-Fluoro-5-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C6H6FN3O2 and a molecular weight of 171.13 g/mol . It is a derivative of benzene, characterized by the presence of fluorine and nitro groups at the 4 and 5 positions, respectively, and amino groups at the 1 and 2 positions. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Fluoro-5-nitrobenzene-1,2-diamine typically involves multi-step reactions starting from benzene derivatives. One common synthetic route includes the nitration of 4-fluoro-1,2-diaminobenzene, followed by purification steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Fluoro-5-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Fluoro-5-nitrobenzene-1,2-diamine can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

4-fluoro-5-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNALIMEKAACKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396354
Record name 4-fluoro-5-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113269-06-0
Record name 4-fluoro-5-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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